1-(5-Bromo-4'-methoxy-[1,1'-biphenyl]-3-yl)ethanone
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Overview
Description
1-(5-Bromo-4’-methoxy-[1,1’-biphenyl]-3-yl)ethanone is an organic compound characterized by a biphenyl structure with a bromine atom and a methoxy group attached to the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Bromo-4’-methoxy-[1,1’-biphenyl]-3-yl)ethanone can be synthesized through several methods. One common approach involves the bromination of 4’-methoxy-[1,1’-biphenyl]-3-yl ethanone. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-4’-methoxy-[1,1’-biphenyl]-3-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The ethanone group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The biphenyl structure allows for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Sodium methoxide in methanol for methoxylation.
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in ethanol.
Major Products:
Substitution: 1-(5-Methoxy-4’-methoxy-[1,1’-biphenyl]-3-yl)ethanone.
Oxidation: 1-(5-Bromo-4’-methoxy-[1,1’-biphenyl]-3-yl)acetic acid.
Reduction: 1-(5-Bromo-4’-methoxy-[1,1’-biphenyl]-3-yl)ethanol.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules. Its biphenyl structure makes it a valuable building block in the development of new materials and ligands for catalysis.
Biology and Medicine: In medicinal chemistry, 1-(5-Bromo-4’-methoxy-[1,1’-biphenyl]-3-yl)ethanone is investigated for its potential as a pharmacophore in drug design. Its structural features allow it to interact with various biological targets, making it a candidate for developing new therapeutic agents.
Industry: The compound is used in the production of advanced materials, including polymers and liquid crystals. Its unique properties contribute to the development of materials with specific electronic and optical characteristics.
Mechanism of Action
The mechanism by which 1-(5-Bromo-4’-methoxy-[1,1’-biphenyl]-3-yl)ethanone exerts its effects depends on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine and methoxy groups can enhance binding affinity and specificity to molecular targets, influencing pathways involved in disease processes.
Comparison with Similar Compounds
- 1-(4-Bromo-4’-methoxy-[1,1’-biphenyl]-3-yl)ethanone
- 1-(5-Chloro-4’-methoxy-[1,1’-biphenyl]-3-yl)ethanone
- 1-(5-Bromo-4’-hydroxy-[1,1’-biphenyl]-3-yl)ethanone
Uniqueness: 1-(5-Bromo-4’-methoxy-[1,1’-biphenyl]-3-yl)ethanone is unique due to the specific positioning of the bromine and methoxy groups, which can significantly influence its reactivity and interaction with other molecules. This positional specificity can lead to different physical and chemical properties compared to its analogs, making it particularly useful in certain applications.
Properties
IUPAC Name |
1-[3-bromo-5-(4-methoxyphenyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2/c1-10(17)12-7-13(9-14(16)8-12)11-3-5-15(18-2)6-4-11/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRWAZOEBQNFRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)C2=CC=C(C=C2)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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